

A Comprehensive Technical Guide to the Spectroscopic Data of Triallyl Aconitate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aconitic acid, triallyl ester

Cat. No.: B078717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for triallyl aconitate, a triester of aconitic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and established spectroscopic principles. Detailed experimental protocols for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data are also provided to facilitate further research and characterization.

Predicted Spectroscopic Data of Triallyl Aconitate

The following tables summarize the predicted spectroscopic data for triallyl aconitate. These predictions are derived from the chemical structure and typical values for similar functional groups.

Table 1: Predicted ^1H NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~5.90 - 6.05	m	3H	-CH=CH ₂
~5.25 - 5.40	m	6H	-CH=CH ₂
~4.60 - 4.75	d	6H	-O-CH ₂ -CH=
~3.40	s	2H	-CH ₂ -C=
~6.80	s	1H	=CH-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Triallyl AconitateSolvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~170 - 172	C=O (ester)
~168 - 170	C=O (ester)
~165 - 167	C=O (ester)
~131 - 133	-CH=CH ₂
~128 - 130	=CH-
~135 - 137	=C(COO)-
~118 - 120	-CH=CH ₂
~65 - 67	-O-CH ₂ -
~40 - 42	-CH ₂ -C=

Table 3: Predicted IR Absorption Data for Triallyl Aconitate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H stretch (alkene)
~2980 - 2850	Medium	C-H stretch (alkane)
~1735 - 1720	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1250 - 1150	Strong	C-O stretch (ester)
~990 and ~910	Strong	=C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Triallyl Aconitate

m/z	Proposed Fragment
294	[M] ⁺ (Molecular Ion)
253	[M - C ₃ H ₅] ⁺ (Loss of allyl radical)
237	[M - OC ₃ H ₅] ⁺ (Loss of allyloxy radical)
173	[Aconitic acid] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following section details the methodologies for the synthesis of triallyl aconitate and the acquisition of its spectroscopic data.

2.1. Synthesis of Triallyl Aconitate

This procedure describes a general method for the esterification of a carboxylic acid with an alcohol.

Materials:

- Aconitic acid

- Allyl alcohol
- Sulfuric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aconitic acid, a 3-fold molar excess of allyl alcohol, and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain crude triallyl aconitate.
- Purify the crude product by column chromatography on silica gel if necessary.

2.2. NMR Spectroscopy

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Procedure:

- Dissolve approximately 10-20 mg of purified triallyl aconitate in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ^{13}C .

2.3. Infrared (IR) Spectroscopy

Instrumentation:

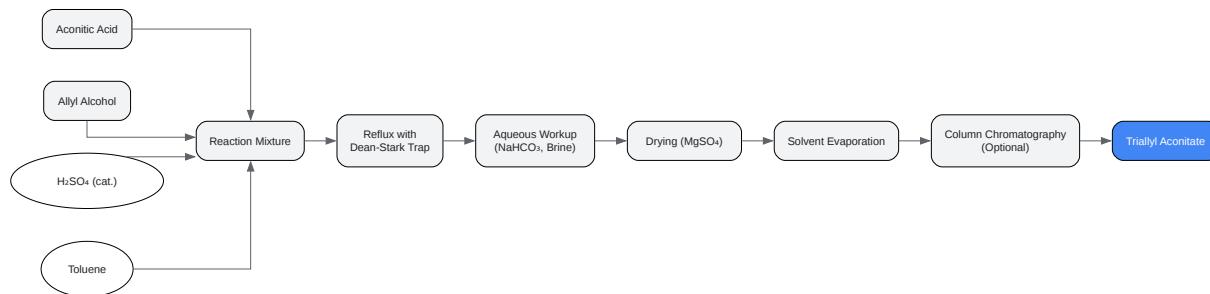
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of neat triallyl aconitate directly onto the ATR crystal.
- Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

2.4. Mass Spectrometry (MS)

Instrumentation:


- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure:

- Prepare a dilute solution of triallyl aconitate in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI-MS, the solution is infused directly or via an LC system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualizations

Diagram 1: Synthesis Workflow of Triallyl Aconitate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for triallyl aconitate.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of Triallyl Aconitate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms\]](https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com